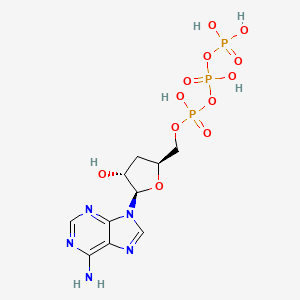

Cordycepin triphosphate

Description

Properties

IUPAC Name |

[[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O12P3/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(25-10)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-6,10,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19)/t5-,6+,10+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIHPCYXRYQPSD-BAJZRUMYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O12P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501014467 |

Source

|

| Record name | 3'-Deoxyadenosine 5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73-04-1, 71997-32-5 |

Source

|

| Record name | 3′-Deoxyadenosine 5′-(tetrahydrogen triphosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Deoxyadenosine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cordycepin Triphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3'-Deoxyadenosine 5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cordycepin 5'-triphosphate sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CORDYCEPIN TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59P84ZU54H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Intracellular Conversion of Cordycepin to Triphosphate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cordycepin (3'-deoxyadenosine), a naturally occurring nucleoside analog, exhibits a wide range of pharmacological activities, including potent anti-cancer and anti-inflammatory effects. Its therapeutic efficacy is contingent upon its intracellular conversion to the active metabolite, cordycepin triphosphate (Cor-TP). This technical guide provides a comprehensive overview of the enzymatic pathways governing this bioactivation, detailed experimental protocols for its study, and quantitative data on its metabolic fate. Understanding this intracellular conversion is critical for the rational design of cordycepin-based therapeutics and for optimizing their clinical application.

The Intracellular Metabolic Pathway of Cordycepin

Upon cellular uptake, cordycepin is primarily metabolized through two competing pathways: phosphorylation to its active triphosphate form and deamination to an inactive metabolite.

-

Phosphorylation Pathway: Cordycepin is sequentially phosphorylated to cordycepin monophosphate (Cor-MP), diphosphate (Cor-DP), and finally to the active this compound (Cor-TP). This process is initiated by adenosine kinase. Cor-TP, being a structural analog of adenosine triphosphate (ATP), can then interfere with various ATP-dependent cellular processes, most notably RNA synthesis, by acting as a chain terminator.[1] Additionally, the intermediate, Cor-MP, can allosterically activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2][3]

-

Deamination Pathway: Cordycepin can be deaminated by adenosine deaminase (ADA) to 3'-deoxyinosine, which is generally considered an inactive metabolite.[1] The balance between the kinase and deaminase activities is a crucial determinant of the intracellular concentration of Cor-TP and, consequently, the pharmacological response.

The following diagram illustrates the intracellular conversion of cordycepin.

Caption: Intracellular metabolism of cordycepin.

Quantitative Data on Cordycepin Metabolism

The intracellular concentrations of cordycepin and its metabolites are crucial for its biological activity. The following tables summarize quantitative data from studies on cordycepin metabolism.

Table 1: Intracellular Concentrations of Cordycepin and its Metabolites in MCF-7 Cells

| Time (hours) | Cordycepin (µM) | 3'-deoxyinosine (µM) | This compound (µM) |

| 0.5 | 10.2 | 1.5 | 5.8 |

| 1 | 12.5 | 2.1 | 10.5 |

| 2 | 15.1 | 3.0 | 18.2 |

| 4 | 18.9 | 4.2 | 25.6 |

| 8 | 20.3 | 5.8 | 30.1 |

| 24 | 12.1 | 8.9 | 15.3 |

Data derived from a study treating MCF-7 cells with 50 µM cordycepin.[4]

Table 2: Pharmacokinetic Parameters of Cordycepin in Rats (Intravenous Administration)

| Parameter | Value |

| Elimination Half-Life (t½) | 5.1 ± 1.2 min |

| Clearance | 1.16 ± 0.44 L/min/kg |

Data from intravenous administration of 10 mg/kg cordycepin in rats.[1]

Detailed Experimental Protocols

Quantification of Intracellular Cordycepin and its Phosphorylated Metabolites by LC-MS/MS

This protocol describes the extraction and quantification of cordycepin, Cor-MP, Cor-DP, and Cor-TP from cultured cells.

A. Materials and Reagents

-

Cell culture medium and supplements

-

Cordycepin

-

Ice-cold phosphate-buffered saline (PBS)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Internal standards (e.g., stable isotope-labeled cordycepin and its phosphates)

-

Cell scrapers

-

Microcentrifuge tubes

-

High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

-

Reversed-phase C18 column

B. Sample Preparation

-

Seed cells in appropriate culture plates and treat with cordycepin for the desired time points.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

-

Transfer the cell lysate to a microcentrifuge tube.

-

Vortex the samples vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any remaining particulates.

-

Transfer the supernatant to an HPLC vial for analysis.

C. LC-MS/MS Analysis

-

HPLC Conditions:

-

Column: Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate the analytes (e.g., 0-5% B over 2 min, 5-95% B over 8 min, hold at 95% B for 2 min, return to 5% B and equilibrate).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5-10 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM transitions for each analyte and internal standard should be optimized.

-

D. Data Analysis

-

Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a standard curve.

The following diagram outlines the experimental workflow for quantifying intracellular cordycepin metabolites.

Caption: Workflow for LC-MS/MS quantification of cordycepin metabolites.

Adenosine Kinase Activity Assay

This protocol describes a method to measure the activity of adenosine kinase in converting cordycepin to Cor-MP.

A. Materials and Reagents

-

Cell or tissue lysate containing adenosine kinase

-

Cordycepin

-

[γ-³²P]ATP

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)

-

Developing solvent (e.g., 0.75 M LiCl)

-

Phosphorimager or scintillation counter

B. Assay Procedure

-

Prepare a reaction mixture containing the reaction buffer, cordycepin, and [γ-³²P]ATP.

-

Initiate the reaction by adding the cell lysate.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding EDTA or by heating.

-

Spot a small volume of the reaction mixture onto a TLC plate.

-

Develop the TLC plate in the developing solvent to separate the unreacted [γ-³²P]ATP from the product, [³²P]Cor-MP.

-

Dry the TLC plate and visualize the radioactive spots using a phosphorimager.

-

Quantify the amount of product formed by measuring the radioactivity of the Cor-MP spot.

AMPK Activation Assay by Western Blot

This protocol describes the detection of AMPK activation by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).[5]

A. Materials and Reagents

-

Cell culture reagents

-

Cordycepin

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

B. Procedure

-

Treat cells with cordycepin for the desired time.

-

Lyse the cells and determine the protein concentration.

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Signaling Pathways Modulated by Cordycepin Metabolites

The intracellular metabolites of cordycepin, Cor-MP and Cor-TP, modulate distinct signaling pathways, leading to its diverse pharmacological effects.

-

AMPK Pathway Activation by Cor-MP: Cor-MP mimics AMP and activates AMPK. Activated AMPK phosphorylates downstream targets to switch on catabolic pathways and switch off anabolic processes, contributing to the metabolic regulatory effects of cordycepin.[2][3]

-

Inhibition of RNA Synthesis by Cor-TP: As an ATP analog lacking a 3'-hydroxyl group, Cor-TP acts as a chain terminator when incorporated into a growing RNA strand by RNA polymerases.[6] This leads to the inhibition of transcription and is a major mechanism of its cytotoxic effects.

The following diagram depicts the signaling pathways affected by cordycepin's metabolites.

Caption: Signaling pathways modulated by cordycepin metabolites.

Conclusion

The intracellular conversion of cordycepin to its triphosphate form is a pivotal process that underpins its therapeutic potential. A thorough understanding of the enzymes and pathways involved, coupled with robust analytical methods for quantification, is essential for the advancement of cordycepin and its analogs as clinical candidates. The methodologies and data presented in this guide offer a framework for researchers to investigate the intricate pharmacology of this promising natural product.

References

- 1. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Activation of AMPK by Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Activation of AMPK by Cordycepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Cordycepin interferes with 3′ end formation in yeast independently of its potential to terminate RNA chain elongation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enzymatic Incorporation of Cordycepin Triphosphate into RNA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cordycepin, or 3'-deoxyadenosine, is a naturally occurring nucleoside analog with significant interest in drug development due to its broad biological activities, including anticancer and antiviral properties. Its mechanism of action primarily stems from its intracellular conversion to cordycepin triphosphate (CoTP), which then acts as a potent inhibitor of RNA synthesis. This technical guide provides a comprehensive overview of the enzymatic incorporation of CoTP into RNA, detailing the underlying molecular mechanisms, the enzymes involved, and the consequential effects on cellular processes. Furthermore, this document presents quantitative kinetic data for CoTP incorporation and detailed experimental protocols for its study, serving as a valuable resource for researchers in the fields of molecular biology, pharmacology, and drug discovery.

Introduction: The Molecular Basis of Cordycepin's Activity

Cordycepin is an adenosine analog that lacks a hydroxyl group at the 3' position of its ribose sugar. This seemingly minor structural modification has profound biological consequences. Once inside the cell, cordycepin is phosphorylated by cellular kinases to its active form, cordycepin 5'-triphosphate (CoTP). Due to its structural similarity to adenosine triphosphate (ATP), CoTP can be recognized and utilized as a substrate by various cellular enzymes, most notably RNA polymerases and poly(A) polymerases.

The critical feature of CoTP is the absence of the 3'-hydroxyl group. In a growing RNA chain, the 3'-hydroxyl group of the last nucleotide is essential for forming a phosphodiester bond with the incoming nucleotide triphosphate. When an RNA polymerase incorporates CoTP into a nascent RNA strand, the lack of a 3'-hydroxyl group prevents the addition of the next nucleotide, leading to the irreversible termination of RNA chain elongation. This process of chain termination is the primary mechanism by which cordycepin exerts its cytotoxic and antiviral effects.

Enzymatic Incorporation and Chain Termination

The enzymatic incorporation of CoTP is a competitive process with the natural substrate, ATP. Several key enzymes are involved in this process:

-

RNA Polymerases (I, II, and III): These enzymes are responsible for the transcription of all genes within the cell. In vitro studies have demonstrated that RNA polymerases from various organisms, including yeast and mammals, can incorporate CoTP, leading to premature termination of transcription.[1]

-

Poly(A) Polymerases (PAPs): These enzymes add a polyadenine tail to the 3' end of messenger RNA (mRNA) precursors, a crucial step for mRNA stability, export, and translation. CoTP is a potent inhibitor of PAPs, leading to the shortening of poly(A) tails and, in some cases, complete inhibition of polyadenylation.[2]

-

Viral RNA-Dependent RNA Polymerases (RdRps): Many viruses with RNA genomes rely on their own RdRps for replication. These enzymes are also susceptible to inhibition by CoTP, making cordycepin a potential broad-spectrum antiviral agent.[3][4]

The consequences of CoTP incorporation are significant and multifaceted. Premature termination of transcription leads to the production of truncated, non-functional RNAs. Inhibition of polyadenylation results in unstable mRNAs that are rapidly degraded, leading to a global reduction in protein synthesis.[2] In the context of viral infections, the termination of viral RNA synthesis directly inhibits viral replication.[3]

Quantitative Analysis of this compound Incorporation

The efficiency of CoTP as a substrate and inhibitor for various polymerases can be quantified through kinetic studies. The following tables summarize the available quantitative data.

| Enzyme | Organism/Virus | Substrate/Inhibitor | K | K | k | Notes |

| RNA Polymerase I | Dictyostelium discoideum | 3'-dCTP (vs CTP) | 3.0 | Competitive inhibition.[1] | ||

| RNA Polymerase II | Dictyostelium discoideum | 3'-dCTP (vs CTP) | 3.0 | Competitive inhibition.[1] | ||

| RNA Polymerase I | Dictyostelium discoideum | 3'-dUTP (vs UTP) | 2.0 | Competitive inhibition.[1] | ||

| RNA Polymerase II | Dictyostelium discoideum | 3'-dUTP (vs UTP) | 2.0 | Competitive inhibition.[1] | ||

| Wheat-germ RNA Polymerase II | Triticum aestivum | This compound | Apparent negative cooperativity observed.[5] | |||

| Yeast Poly(A) Polymerase (Pap1) | Saccharomyces cerevisiae | 3'-dATP | Crystal structure in complex with 3'-dATP has been solved.[6] |

Signaling Pathways and Experimental Workflows

The incorporation of this compound into RNA initiates a cascade of cellular events. The following diagrams illustrate the key signaling pathway and experimental workflows used to study this phenomenon.

Figure 1: Cordycepin Activation and RNA Synthesis Inhibition Pathway. This diagram illustrates the intracellular conversion of cordycepin to its active triphosphate form (CoTP) and its subsequent competitive inhibition of RNA polymerases and poly(A) polymerase, leading to RNA chain termination and impaired polyadenylation.

Figure 2: Experimental Workflow for Studying CoTP Incorporation. This flowchart outlines the key in vitro and in vivo/cellular experimental approaches used to investigate the enzymatic incorporation of this compound into RNA and its consequences.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to study the enzymatic incorporation of CoTP into RNA.

In Vitro Transcription Assay for IC₅₀ Determination

This assay measures the inhibitory effect of CoTP on RNA synthesis by a purified RNA polymerase.

Materials:

-

Purified RNA Polymerase (e.g., HeLa cell nuclear extract or recombinant enzyme)

-

Linear DNA template containing a promoter and a transcribed region of known length

-

ATP, GTP, CTP, UTP solutions (10 mM each)

-

[α-³²P]UTP (10 mCi/mL)

-

This compound (CoTP) stock solution

-

Transcription buffer (e.g., 20 mM HEPES-KOH pH 7.9, 100 mM KCl, 0.2 mM EDTA, 0.5 mM DTT, 20% glycerol)

-

Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Denaturing polyacrylamide gel (e.g., 6-8% acrylamide, 8 M urea)

-

TBE buffer

Procedure:

-

Prepare a master mix of transcription components on ice, excluding the NTPs and CoTP. For a 25 µL reaction, this typically includes transcription buffer, DNA template (e.g., 100 ng), and RNA polymerase (e.g., 1-2 units).

-

Prepare serial dilutions of CoTP in nuclease-free water.

-

Set up a series of reaction tubes, each containing a different concentration of CoTP. Include a no-CoTP control.

-

Prepare an NTP mix containing ATP, GTP, CTP at a final concentration of 500 µM each, and UTP at a lower concentration (e.g., 25 µM) supplemented with [α-³²P]UTP.

-

Initiate the transcription reactions by adding the NTP mix to each tube.

-

Incubate the reactions at 30°C for 30-60 minutes.

-

Stop the reactions by adding an equal volume of stop solution.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis until the dye markers have migrated sufficiently.

-

Expose the gel to a phosphor screen or X-ray film.

-

Quantify the intensity of the full-length transcript bands for each CoTP concentration.

-

Plot the percentage of inhibition against the logarithm of the CoTP concentration and determine the IC₅₀ value.

Primer Extension Analysis to Map Termination Sites

This technique is used to identify the precise nucleotide positions where RNA synthesis is terminated by the incorporation of CoTP.[7][8]

Materials:

-

Total RNA isolated from control and cordycepin-treated cells

-

A ³²P-labeled DNA oligonucleotide primer (20-30 nt) complementary to a known sequence in the target RNA, downstream of the expected termination sites.

-

Reverse transcriptase (e.g., AMV or M-MLV)

-

dNTP mix (10 mM each)

-

Reverse transcription buffer

-

Stop solution (as above)

-

Denaturing polyacrylamide sequencing gel

Procedure:

-

Anneal the ³²P-labeled primer to the total RNA (e.g., 10-20 µg) by heating to 65°C for 10 minutes and then slowly cooling to room temperature.

-

Prepare a reverse transcription master mix containing reverse transcription buffer, dNTPs, and reverse transcriptase.

-

Initiate the primer extension reaction by adding the master mix to the annealed RNA-primer mix.

-

Incubate at 42°C for 60 minutes.

-

Stop the reaction by adding stop solution.

-

Denature the samples at 95°C for 5 minutes.

-

Run the samples on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same primer and a DNA template of the target gene.

-

Expose the gel to a phosphor screen or X-ray film.

-

The bands in the primer extension lanes will correspond to the 5' ends of the cDNAs, which represent the termination sites of RNA synthesis. The size of the extension products can be determined by comparison with the sequencing ladder.

Northern Blot Analysis of RNA from Cordycepin-Treated Cells

Northern blotting is used to assess the integrity and abundance of specific mRNAs in response to cordycepin treatment.[9]

Materials:

-

Total RNA from control and cordycepin-treated cells

-

Denaturing agarose gel (with formaldehyde)

-

MOPS running buffer

-

Nylon membrane

-

UV crosslinker

-

Prehybridization and hybridization buffer

-

A radiolabeled DNA or RNA probe specific for the gene of interest

-

Wash buffers of varying stringency

Procedure:

-

Denature the RNA samples (10-20 µg per lane) in formamide/formaldehyde loading buffer at 65°C for 15 minutes.

-

Separate the RNA by size on a denaturing agarose gel.

-

Transfer the RNA from the gel to a nylon membrane by capillary action or electroblotting.

-

Immobilize the RNA to the membrane by UV crosslinking.

-

Prehybridize the membrane in hybridization buffer at 42°C for at least 1 hour to block non-specific binding sites.

-

Add the radiolabeled probe to the hybridization buffer and incubate overnight at 42°C.

-

Wash the membrane with low and high stringency wash buffers to remove unbound probe.

-

Expose the membrane to a phosphor screen or X-ray film.

-

Analyze the resulting bands to determine the size and relative abundance of the target mRNA. A smear or smaller-sized bands in the cordycepin-treated samples may indicate RNA degradation or premature termination.

Poly(A) Tail Length Analysis using [³²P]-Cordycepin and RNase Digestion

This method allows for the direct labeling and size determination of poly(A) tails.[10]

Materials:

-

Total RNA

-

[α-³²P]this compound

-

Yeast Poly(A) Polymerase

-

RNase A and RNase T1

-

Denaturing polyacrylamide gel

Procedure:

-

In a reaction tube, combine total RNA (e.g., 5 µg), yeast poly(A) polymerase, and [α-³²P]this compound in the appropriate reaction buffer.

-

Incubate at 37°C for 30 minutes to allow the addition of a single radiolabeled cordycepin monophosphate to the 3' end of all RNA molecules with a free 3'-OH group, including the end of the poly(A) tail.

-

Stop the labeling reaction by heat inactivation.

-

Digest the non-poly(A) portion of the RNA by adding RNase A and RNase T1 and incubating at 37°C for 60 minutes.

-

Precipitate the remaining radiolabeled poly(A) tails.

-

Resuspend the pellet in formamide loading dye and denature at 95°C.

-

Separate the poly(A) tails by size on a high-resolution denaturing polyacrylamide gel.

-

Expose the gel to a phosphor screen or X-ray film.

-

The distribution of radioactivity on the gel will reflect the length distribution of the poly(A) tails in the original RNA sample.

Conclusion and Future Directions

The enzymatic incorporation of this compound into RNA is a well-established mechanism that underlies the potent biological activities of cordycepin. As a chain terminator of RNA synthesis, CoTP effectively disrupts transcription and polyadenylation, leading to widespread cellular consequences. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers investigating the molecular pharmacology of cordycepin and its potential as a therapeutic agent.

Future research in this area should focus on several key aspects. Firstly, there is a need for more comprehensive kinetic data on the incorporation of CoTP by a wider range of RNA polymerases, including those from various pathogens, to better understand its spectrum of activity. Secondly, further elucidation of the downstream signaling pathways affected by cordycepin-induced transcriptional stress will provide deeper insights into its pleiotropic effects. Finally, the development of more sophisticated in vivo models will be crucial for translating the in vitro findings into effective therapeutic strategies for cancer and infectious diseases. The continued exploration of the intricate interplay between cordycepin, RNA polymerases, and cellular metabolism holds great promise for the development of novel and effective therapeutic interventions.

References

- 1. Inhibitory effects of 3'deoxycytidine 5'-triphosphate and 3'-deoxyuridine 5'-triphosphate on DNA-dependent RNA polymerases I and II purified from Dictyostelium discoideum cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of this compound on In Vitro RNA Synthesis by Plant Viral Replicases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Kinetic co-operativity of wheat-germ RNA polymerase II with adenosine 5'-[beta gamma-imido]triphosphate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure of yeast poly(A) polymerase alone and in complex with 3'-dATP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. The primer extension assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of Circadian Regulation of Poly(A) Tail Length - PMC [pmc.ncbi.nlm.nih.gov]

cordycepin triphosphate as a chain terminator in transcription

An In-depth Technical Guide on Cordycepin Triphosphate as a Chain Terminator in Transcription

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cordycepin, or 3'-deoxyadenosine, is a naturally occurring adenosine analog with significant biological activities, including anti-proliferative, anti-inflammatory, and antiviral properties.[1][2] Upon intracellular phosphorylation to its active form, this compound (CoTP), it functions as a potent disruptor of nucleic acid synthesis. This guide provides a comprehensive technical overview of the core mechanism by which CoTP acts as a chain terminator in transcription. It details the molecular interactions, impacts on cellular signaling pathways, quantitative inhibitory data, and the experimental protocols used to elucidate these functions.

The Core Mechanism: RNA Chain Termination

The primary mechanism of CoTP's action lies in its structural similarity to adenosine triphosphate (ATP).[2] RNA polymerases and poly(A) polymerases cannot effectively distinguish CoTP from ATP, leading to its incorporation into nascent RNA chains.[3][4]

The critical difference is the absence of a hydroxyl group at the 3' position of CoTP's ribose sugar moiety. In normal transcription, the 3'-hydroxyl group is essential for forming a phosphodiester bond with the incoming nucleotide triphosphate. When CoTP is incorporated, this reaction cannot proceed, leading to the immediate and irreversible cessation of RNA chain elongation.[3][5] This premature termination results in truncated, non-functional RNA transcripts. While the effect on RNA polymerases is notable, cordycepin is a particularly efficient chain terminator for mRNA polyadenylation by poly(A) polymerases.[1][6]

Impact on Cellular Signaling Pathways

Beyond its direct role in transcription, cordycepin exerts profound effects on critical cellular signaling pathways, often contributing to its therapeutic potential. The active metabolite, CoTP, is believed to be the primary mediator of these effects.[7]

Notably, cordycepin has been shown to inhibit the PI3K/AKT/mTOR signaling cascade, a central regulator of cell proliferation, survival, and protein synthesis.[7][8][9] It can reduce the phosphorylation of key downstream effectors like Akt and 4E-binding protein (4EBP).[1][10] Concurrently, cordycepin can activate the AMP-activated protein kinase (AMPK) pathway.[1] AMPK activation can, in turn, inhibit mTOR signaling, suggesting a multi-pronged mechanism for controlling cell growth.[1] These effects on signal transduction can occur rapidly, within 30 minutes of treatment, indicating a swift cellular response.[7]

Quantitative Data on Cordycepin's Inhibitory Activity

The efficacy of cordycepin varies significantly across different cell lines and experimental conditions. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying its cytotoxic and anti-proliferative effects.

| Cell Line / System | Effect Measured | IC50 Value | Incubation Time | Citation |

| Human Gallbladder Cancer (NOZ) | Cell Growth Inhibition | ~19.2 µg/mL | 48 hours | [4] |

| Human Gallbladder Cancer (GBC-SD) | Cell Growth Inhibition | ~398.1 µg/mL | 48 hours | [4] |

| Various Cell Lines (Median) | Cytotoxicity | 135 µM | 24 or 48 hours | [11] |

| Human Colon Cancer (Caco-2) | Cell Proliferation Inhibition | 107.2 µg/mL | 24 hours | [12] |

| SARS-CoV-2 Replication | Antiviral Activity (EC50) | ~2 µM | Not Specified | [5] |

Key Experimental Protocols

Investigating the effects of CoTP as a transcription chain terminator involves a range of molecular and cellular biology techniques.

In Vitro Transcription Assay

This assay directly measures the effect of CoTP on RNA synthesis by purified RNA polymerases.

-

Reaction Setup: A reaction mixture is prepared containing a DNA template with a strong promoter, purified RNA polymerase, and a buffer with essential ions (e.g., Mg2+).

-

Nucleotide Mix: Four separate tubes are prepared, each containing the four standard NTPs (ATP, GTP, CTP, UTP), with one being radioactively labeled (e.g., [α-³²P]UTP).

-

Inhibitor Addition: this compound (CoTP) is added at varying concentrations to the experimental tubes. A control tube receives no CoTP.

-

Initiation & Elongation: The reaction is initiated by adding the RNA polymerase and incubated at 37°C to allow transcription. A compound like heparin can be added to prevent re-initiation, ensuring only a single round of transcription is analyzed.[13]

-

Termination: The reaction is stopped by adding a stop solution (e.g., containing EDTA and formamide).

-

Analysis: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then exposed to a phosphor screen or X-ray film. A dose-dependent decrease in the length and quantity of full-length transcripts indicates chain termination.[3][14]

Poly(A) Tail Length Analysis

This method assesses cordycepin's specific impact on the polyadenylation of mRNA.

-

Cell Treatment: Cells (e.g., HeLa, NIH3T3) are treated with varying concentrations of cordycepin for a defined period (e.g., 2 hours).[6]

-

RNA Isolation: Total or nuclear/cytoplasmic RNA is extracted from the treated and control cells.

-

3' End Labeling: The 3' ends of the isolated RNA are labeled, for example, with [α-³²P]cordycepin and poly(A) polymerase.

-

RNase Digestion: The labeled RNA is digested with RNase A and RNase T1, which degrade non-poly(A) RNA, leaving the poly(A) tails intact.

-

Analysis: The remaining radioactively labeled poly(A) tails are resolved on a high-percentage denaturing polyacrylamide gel and visualized by autoradiography. A cordycepin-dependent reduction in the length of the poly(A) smear indicates inhibition of polyadenylation.[3][6]

Cell Viability (MTT) Assay

This colorimetric assay quantifies the effect of cordycepin on cell proliferation and viability.

-

Cell Seeding: Cells (e.g., Caco-2) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[12]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of cordycepin. Control wells receive medium without the drug.

-

Incubation: The plate is incubated for a set period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Quantification: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells, allowing for the calculation of the IC50 value.[12]

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the phosphorylation status of key proteins in signaling cascades.

-

Cell Treatment and Lysis: Cells are treated with cordycepin for various time points (e.g., 0-60 minutes).[10] After treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., anti-phospho-Akt Ser473 or anti-total-Akt).

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction upon substrate addition. The signal is captured using a digital imager. The ratio of phosphorylated to total protein is then calculated to determine the effect of cordycepin.[1][10]

Conclusion

This compound acts as a definitive RNA chain terminator due to the absence of a 3'-hydroxyl group, a mechanism well-supported by in vitro studies.[3][14] In a cellular context, its biological effects are multifaceted, extending to the potent modulation of key signaling pathways like PI3K/AKT/mTOR and AMPK.[1][7] This dual-pronged action—directly halting RNA synthesis and altering fundamental cellular signaling—underpins its therapeutic potential in oncology and virology. The experimental protocols outlined herein provide a robust framework for researchers and drug development professionals to further investigate and harness the unique properties of this powerful adenosine analog.

References

- 1. Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cordycepin interferes with 3′ end formation in yeast independently of its potential to terminate RNA chain elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Inhibition of polyadenylation reduces inflammatory gene induction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cordycepin generally inhibits growth factor signal transduction in a systems pharmacology study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Application and research progress of cordycepin in the treatment of tumours (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Systematic Review of the Biological Effects of Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of an efficient method for separation and purification of cordycepin from liquid fermentation of Cordyceps militaris and analysis of cordycepin antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro approaches to analysis of transcription termination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of this compound on In Vitro RNA Synthesis by Plant Viral Replicases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effects of Cordycepin Triphosphate on Purine Metabolism

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cordycepin (3'-deoxyadenosine), a nucleoside analog derived from the fungus Cordyceps militaris, has garnered significant attention for its broad spectrum of biological activities, including potent anticancer and anti-inflammatory effects.[1][2] Upon cellular uptake, cordycepin is phosphorylated to its active form, cordycepin triphosphate (3'dATP or COR-TP).[3][4] This guide provides a comprehensive technical overview of the mechanisms by which this compound perturbs purine metabolism. We will explore its role as an ATP mimic, its impact on critical signaling pathways such as AMP-activated protein kinase (AMPK), and its function as a potent inhibitor of RNA polyadenylation. This document includes a summary of quantitative data, detailed experimental protocols for assessing cordycepin's effects, and visual diagrams of key metabolic and signaling pathways to facilitate a deeper understanding for research and drug development applications.

Mechanism of Action of this compound

The biological effects of cordycepin are primarily mediated by its triphosphate derivative, COR-TP.[5] Cordycepin enters the cell via equilibrative nucleoside transporters and is sequentially phosphorylated by cellular kinases to cordycepin monophosphate (COR-MP), diphosphate (COR-DP), and finally the active triphosphate (COR-TP).[6][7] The structural similarity of COR-TP to adenosine triphosphate (ATP) is the foundation of its multifaceted impact on cellular processes.[4]

Inhibition of RNA Synthesis and Polyadenylation

One of the most well-documented mechanisms of COR-TP is the disruption of RNA synthesis and processing. Due to the absence of a 3'-hydroxyl group on its ribose sugar moiety, COR-TP acts as an RNA chain terminator when incorporated into a nascent RNA strand by RNA polymerases.[5][8]

More potently, COR-TP competitively inhibits poly(A) polymerase (PAP), the enzyme responsible for adding the poly(A) tail to eukaryotic mRNAs.[9][10] This inhibition leads to shorter poly(A) tails, which compromises mRNA stability, nuclear export, and translational efficiency, ultimately affecting protein synthesis.[1][9] The inhibition of polyadenylation is considered a primary mechanism for cordycepin's cytotoxic and anti-proliferative effects.[1][10][11]

Modulation of Cellular Signaling Pathways

COR-TP's structural mimicry of ATP allows it to interfere with numerous ATP-dependent signaling pathways.

AMPK Activation: Cordycepin is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6][7] Interestingly, this activation is not necessarily mediated by an increase in the AMP/ATP ratio, as is canonical for AMPK activation.[12][13] Instead, cordycepin is converted to cordycepin monophosphate (CoMP), which mimics the allosteric activating effect of AMP on the AMPK γ-subunit.[6][14] Activation of AMPK by cordycepin leads to the inhibition of anabolic pathways, such as mTOR signaling, and the promotion of catabolic processes to restore cellular energy balance.[1]

Other Kinase Pathways: Cordycepin and its derivatives have been shown to modulate other critical signaling cascades often dysregulated in cancer, including the PI3K/Akt and MAPK pathways.[2][15] By competing with ATP, COR-TP can disrupt the activity of kinases within these pathways, leading to downstream effects on cell proliferation, survival, and apoptosis.

Quantitative Data on Cordycepin's Effects

The following tables summarize key quantitative data from studies investigating the effects of cordycepin and its metabolites.

Table 1: Cellular Potency and Metabolite Concentrations

| Parameter | Cell Line | Condition | Value | Reference |

|---|---|---|---|---|

| IC₅₀ (48 hours) | MM.1S (Multiple Myeloma) | Continuous Incubation | 10 µM | [10] |

| IC₅₀ (72 hours) | MM.1S (Multiple Myeloma) | Continuous Incubation | 2 µM | [10] |

| General IC₅₀ Range | Various Cancer Cell Lines | 24 or 48 hours | 15 µM to 2 mM | [16] |

| Intracellular 3'dATP | MM.1S (Multiple Myeloma) | 10 µM Cordycepin for 6 hours | ~40 µM | [10] |

| Kₘ for 3'dATP | Yeast Poly(A) Polymerase | In vitro assay | 6 µM |[10] |

Table 2: Effects on Intracellular Adenine Nucleotide Levels

| Treatment | Cell Line | Effect on AMP/ATP Ratio | Effect on ATP Levels | Effect on AMP Levels | Reference |

|---|---|---|---|---|---|

| 0.1–10 µM Cordycepin | HepG2 | No significant change | No significant change | No significant change | [12] |

| Cordycepin (2 hours) | MCF-7 | Ratio decreased | Increased | Slightly reduced |[13] |

Note: The conflicting data on nucleotide levels highlight that cordycepin's activation of AMPK is context-dependent and not always reliant on altering the cellular energy charge.

Key Experimental Protocols

Protocol: Quantification of Intracellular Nucleotide Pools via LC-MS/MS

This protocol provides a generalized method for the extraction and quantification of intracellular nucleotides like ATP, ADP, AMP, and their cordycepin-derived counterparts.

1. Cell Culture and Treatment:

-

Culture cells to 60-80% confluency in appropriate multi-well plates (e.g., 6-well plates).

-

Treat cells with desired concentrations of cordycepin and/or other compounds for the specified time. Include vehicle-only control wells.

2. Metabolite Extraction:

-

Aspirate the culture medium completely.

-

Immediately place the plate on dry ice and add 1 mL of ice-cold extraction solvent (e.g., 80% methanol or 0.6 N perchloric acid) to each well to quench metabolic activity.[17]

-

Scrape the cells from the plate surface in the extraction solvent.

-

Transfer the cell lysate to a microcentrifuge tube.

-

Perform repeated freeze-thaw cycles (e.g., three times using liquid nitrogen and a 37°C water bath) to ensure complete cell lysis.[18]

-

Centrifuge the lysate at high speed (e.g., 13,000 x g) for 15 minutes at 4°C to pellet insoluble material.[19]

-

Collect the supernatant containing the polar metabolites.

3. Sample Preparation for LC-MS/MS:

-

If using perchloric acid, neutralize the extract by adding a calculated amount of potassium carbonate (K₂CO₃) and incubate on ice to precipitate potassium perchlorate.[17][19] Centrifuge again to remove the precipitate.

-

If using a methanol-based solvent, dry the supernatant using a speed vacuum system.[18]

-

Resuspend the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50:50 methanol:water.[18]

-

Spike samples with appropriate isotope-labeled internal standards for accurate quantification.[20][21]

-

Filter the final sample through a 0.22 µm filter before injection.

4. LC-MS/MS Analysis:

-

Chromatography: Use a suitable column for separating polar analytes, such as a C18 reversed-phase column with an ion-pairing agent (e.g., tributylamine or hexylamine) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[22][23]

-

Mobile Phase: A typical gradient elution involves two buffers: Buffer A (e.g., 10 mM ammonium formate in water) and Buffer B (e.g., acetonitrile).

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) for targeted quantification of each nucleotide.[21][24] The specific precursor-to-product ion transitions for each analyte must be optimized.

Protocol: Cell Viability and Apoptosis Assay

This protocol uses Annexin V staining and flow cytometry to assess apoptosis induced by cordycepin.

1. Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of cordycepin for desired time points (e.g., 24, 48 hours). Include a vehicle control.

2. Cell Harvesting and Staining:

-

Harvest both adherent and floating cells. For adherent cells, use trypsinization.

-

Wash the cells with cold PBS and centrifuge at 500 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC (or another fluorophore) and a viability dye like Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

3. Flow Cytometry Analysis:

-

Analyze the stained cells promptly using a flow cytometer.

-

Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by cordycepin treatment.[10][25]

Visualizations: Pathways and Workflows

Cordycepin Metabolism and Primary Mechanisms of Action

References

- 1. Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Anticancer Properties of Cordycepin and Their Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cordycepin interferes with 3′ end formation in yeast independently of its potential to terminate RNA chain elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. Mechanism of Activation of AMPK by Cordycepin. | Sigma-Aldrich [merckmillipore.com]

- 8. Mechanism of Activation of AMPK by Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Specific inhibition of chromatin-associated poly(A) synthesis in vitro by cordycepin 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Inhibition of polyadenylation reduces inflammatory gene induction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cordycepin activates AMP-activated protein kinase (AMPK) via interaction with the γ1 subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mechanism of Activation of AMPK by Cordycepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. A Systematic Review of the Biological Effects of Cordycepin | MDPI [mdpi.com]

- 17. Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Frontiers | Comprehensive measurement of purines in biological samples [frontiersin.org]

- 20. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. biorxiv.org [biorxiv.org]

- 24. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cordycepin induces cell cycle arrest and apoptosis by inducing DNA damage and up-regulation of p53 in Leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Uptake and Phosphorylation of Cordycepin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the critical mechanisms governing the efficacy of cordycepin (3'-deoxyadenosine), a promising nucleoside analog with a broad spectrum of therapeutic properties. Understanding the processes of cellular entry and subsequent metabolic activation is fundamental to harnessing its full potential in drug development. This document details the transport mechanisms, enzymatic phosphorylation, downstream signaling consequences, and relevant experimental protocols for studying these phenomena.

Cellular Uptake: The Gateway for Cordycepin's Activity

The biological activity of cordycepin is contingent upon its entry into the target cell. This process is primarily mediated by protein channels embedded in the cell membrane.

Mechanism of Transport Cordycepin, being an adenosine analog, utilizes the cell's own nucleoside transport systems. The predominant mechanism for its cellular entry is through Equilibrative Nucleoside Transporters (ENTs) , with a particular reliance on ENT1 .[1][2] These transporters facilitate the movement of nucleosides down their concentration gradient. The uptake of cordycepin can be competitively inhibited by ENT inhibitors such as dipyridamole, which is often used experimentally to confirm the transporter's role.[2]

Intracellular Phosphorylation: The Activation Cascade

Upon entering the cell, cordycepin must be metabolically activated through a series of phosphorylation steps to exert its primary biological effects. It is considered a pro-drug, as its phosphorylated metabolites are the active molecules.[2][3][4]

The activation is initiated by adenosine kinase (ADK) , which converts cordycepin into cordycepin 5'-monophosphate (CoMP).[2][5] This is the rate-limiting step and can be blocked by adenosine kinase inhibitors like ABT-702.[2] CoMP is then further phosphorylated to cordycepin 5'-diphosphate (CoDP) and subsequently to cordycepin 5'-triphosphate (CoTP).[2]

These phosphorylated forms have distinct roles:

-

Cordycepin Monophosphate (CoMP): Functions as an AMP analog, leading to the potent activation of AMP-activated protein kinase (AMPK).[2][4]

-

Cordycepin Triphosphate (CoTP): Can be mistakenly incorporated into newly synthesized RNA chains by RNA polymerases.[1] Because it lacks a 3'-hydroxyl group, it acts as a chain terminator, thereby inhibiting RNA synthesis.[2] It can also compete with ATP in various enzymatic reactions.[1][6]

Downstream Signaling: Activation of AMPK

A primary mechanism through which cordycepin regulates cellular metabolism is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][7]

The activation occurs because cordycepin monophosphate (CoMP) is structurally similar to adenosine monophosphate (AMP) and acts as an AMP mimetic.[2] CoMP binds to the γ-subunit of AMPK, inducing a conformational change that promotes the phosphorylation of Thr172 on the α-subunit by upstream kinases (e.g., LKB1).[2][7] This phosphorylation event activates AMPK, which in turn phosphorylates numerous downstream targets to restore cellular energy balance. A key downstream target is Acetyl-CoA Carboxylase (ACC), which is inactivated upon phosphorylation at Ser79.[2][7]

References

- 1. Frontiers | Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders [frontiersin.org]

- 2. Mechanism of Activation of AMPK by Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Activation of AMPK by Cordycepin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Cordycepin activates AMP-activated protein kinase (AMPK) via interaction with the γ1 subunit - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Cordycepin Triphosphate with RNA Polymerase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cordycepin, a naturally occurring adenosine analog, has garnered significant scientific interest due to its diverse biological activities, including anti-tumor, anti-viral, and anti-inflammatory properties. Its primary mechanism of action at the molecular level involves its intracellular conversion to cordycepin triphosphate (Cor-TP), which then interferes with nucleic acid synthesis. This technical guide provides a comprehensive overview of the interaction between this compound and RNA polymerase, detailing its mechanism of action, inhibitory kinetics, and the downstream cellular consequences. This document summarizes key quantitative data, provides detailed experimental protocols for studying this interaction, and includes visualizations of the relevant molecular pathways and experimental workflows.

Mechanism of Action: Chain Termination and Competitive Inhibition

Cordycepin's molecular structure is the key to its function. It is structurally similar to adenosine but lacks a hydroxyl group at the 3' position of its ribose moiety.[1][2] This structural difference is critical to its role as an inhibitor of RNA synthesis.

Once inside the cell, cordycepin is phosphorylated to its active form, this compound (Cor-TP).[3] Due to its resemblance to adenosine triphosphate (ATP), Cor-TP can be recognized and incorporated into the nascent RNA strand by RNA polymerase during transcription.[1] However, the absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to the premature termination of RNA chain elongation.[2][4]

The inhibition of RNA synthesis by Cor-TP is a competitive process, with Cor-TP competing with ATP for the active site of RNA polymerase.[5][6] This has been demonstrated in various systems, including picornavirus and plant viral RNA polymerases, where the inhibitory effect of Cor-TP could be reversed by increasing the concentration of ATP.[5][6]

While this compound can inhibit DNA-dependent RNA polymerases I, II, and III, it has been shown to be a more potent inhibitor of poly(A) polymerase, the enzyme responsible for adding the poly(A) tail to messenger RNA (mRNA) precursors.[3][4] This leads to the production of mRNAs with shorter poly(A) tails, which can affect their stability and translational efficiency.[4]

Quantitative Data on Enzyme Inhibition

The inhibitory potency of this compound and its analogs has been quantified in various studies. The following tables summarize the key kinetic parameters, providing a comparative view of its effect on different RNA polymerases.

Table 1: Inhibition of DNA-Dependent RNA Polymerases by Cordycepin Analogs

| Enzyme | Organism | Analog | Substrate | K_m (µM) | K_i (µM) | Inhibition Type |

| RNA Polymerase I/II | Dictyostelium discoideum | 3'-dCTP | CTP | 6.3 | 3.0 | Competitive |

| RNA Polymerase I/II | Dictyostelium discoideum | 3'-dUTP | UTP | 6.3 | 2.0 | Competitive |

Data from: Inhibitory effects of 3'deoxycytidine 5'-triphosphate and 3'-deoxyuridine 5'-triphosphate on DNA-dependent RNA polymerases I and II purified from Dictyostelium discoideum cells.[7]

Table 2: Inhibition of Viral RNA-Dependent RNA Polymerase by this compound

| Virus | Enzyme | IC_50 (µM) |

| SARS-CoV-2 | RNA-dependent RNA polymerase (RdRp) | 29 |

Data from: Inhibitory effect of GS-443902 and cordycepin-TP on the SARS-CoV-2 RdRp complex.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction of this compound with RNA polymerase and its cellular effects.

In Vitro Transcription Assay

This assay directly measures the inhibitory effect of this compound on the activity of purified RNA polymerase.

Materials:

-

Purified RNA polymerase

-

Linear DNA template containing a promoter recognized by the RNA polymerase (e.g., T7, SP6)

-

Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)

-

[α-³²P]-UTP or other radiolabeled NTP

-

This compound

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)

-

RNase inhibitor

-

Stop solution (e.g., formamide with loading dyes)

-

Denaturing polyacrylamide gel

-

Phosphorimager or autoradiography film

Procedure:

-

Reaction Setup: In an RNase-free microcentrifuge tube, assemble the transcription reaction on ice. A typical 20 µL reaction includes:

-

4 µL of 5x transcription buffer

-

2 µL of 100 mM DTT

-

1 µL of RNase inhibitor

-

1 µL of DNA template (e.g., 1 µg)

-

2 µL of a mix of ATP, GTP, CTP (e.g., 10 mM each)

-

1 µL of UTP (at a lower concentration to increase specific activity, e.g., 500 µM)

-

1 µL of [α-³²P]-UTP

-

Varying concentrations of this compound (and a no-inhibitor control)

-

1 µL of RNA polymerase (e.g., 10-20 units)

-

Nuclease-free water to a final volume of 20 µL.

-

-

Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C for T7 RNA polymerase) for 1-2 hours.

-

Termination: Stop the reaction by adding an equal volume of stop solution.

-

Denaturation: Heat the samples at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run at a constant power until the dye front reaches the bottom.

-

Visualization: Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled RNA transcripts.

-

Analysis: Quantify the band intensities to determine the extent of inhibition by this compound.

Poly(A) Tail Length Analysis using RNase H and Oligo(dT)

This method is used to assess the effect of cordycepin on the length of mRNA poly(A) tails in vivo.

Materials:

-

Total RNA or mRNA isolated from control and cordycepin-treated cells

-

Oligo(dT)₁₂₋₁₈ primer

-

RNase H

-

RNase H buffer

-

Northern blotting reagents (formaldehyde, MOPS buffer, etc.)

-

Gene-specific probe for the mRNA of interest

Procedure:

-

RNA Preparation: Isolate high-quality total RNA or mRNA from cells.

-

RNase H Digestion:

-

In two separate tubes, add 10-20 µg of RNA.

-

To one tube, add oligo(dT)₁₂₋₁₈ primer. To the other (control), add nuclease-free water.

-

Anneal the primer by heating at 65°C for 5 minutes and then cooling on ice.

-

Add RNase H buffer and RNase H to both tubes.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding EDTA.

-

-

Northern Blotting:

-

Run the digested RNA samples on a denaturing formaldehyde-agarose gel.

-

Transfer the RNA to a nylon membrane.

-

Hybridize the membrane with a radiolabeled gene-specific probe.

-

-

Visualization and Analysis:

-

Expose the membrane to a phosphorimager screen or autoradiography film.

-

Compare the migration of the mRNA from the oligo(dT)-treated and control samples. A shift in the band for the oligo(dT)-treated sample indicates the removal of the poly(A) tail, and the size of the shift corresponds to the length of the tail.

-

Chromatin Immunoprecipitation (ChIP)-Seq

ChIP-seq can be used to determine if cordycepin treatment affects the association of RNA polymerase II with specific gene regions, providing insights into transcription initiation, elongation, and termination.

Materials:

-

Control and cordycepin-treated cells

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis buffers

-

Sonicator or micrococcal nuclease for chromatin shearing

-

Antibody against RNA polymerase II (e.g., anti-Rpb1)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

Reagents for library preparation and next-generation sequencing

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Isolate the chromatin and shear it to fragments of 200-500 bp using sonication or enzymatic digestion.

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for RNA polymerase II.

-

Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the cross-links by heating in the presence of proteinase K.

-

DNA Purification: Purify the DNA using a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome to identify regions enriched for RNA polymerase II binding. Compare the binding profiles between control and cordycepin-treated samples.

Western Blot Analysis of mTOR and AMPK Signaling

This protocol is used to investigate the downstream effects of cordycepin on key signaling pathways that regulate cell growth and metabolism.

Materials:

-

Control and cordycepin-treated cell lysates

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer and apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against:

-

Phospho-mTOR (Ser2448)

-

Total mTOR

-

Phospho-AMPKα (Thr172)

-

Total AMPKα

-

Phospho-S6K (Thr389)

-

Total S6K

-

Phospho-4E-BP1 (Thr37/46)

-

Total 4E-BP1

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of cordycepin on the activation of these signaling pathways.

Signaling Pathways and Experimental Workflows

The cellular effects of cordycepin extend beyond the direct inhibition of RNA synthesis. It has been shown to modulate key signaling pathways, including the mTOR and AMPK pathways, which are central regulators of cell growth, proliferation, and metabolism.

Cordycepin's Impact on mTOR and AMPK Signaling

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that integrates signals from growth factors and nutrients to regulate protein synthesis, cell growth, and proliferation. The AMP-activated protein kinase (AMPK) acts as a cellular energy sensor, being activated under conditions of low energy (high AMP:ATP ratio) and promoting catabolic processes while inhibiting anabolic processes, including mTOR signaling.

Cordycepin, by being converted to cordycepin monophosphate, can mimic AMP and activate AMPK.[3] Activated AMPK can then inhibit the mTOR complex 1 (mTORC1) through the phosphorylation of TSC2 and Raptor, leading to a downstream reduction in protein synthesis.[9][10]

Experimental Workflow for Investigating Cordycepin's Effects

A typical workflow to elucidate the multifaceted effects of cordycepin on a cellular level is depicted below. This involves treating cells with cordycepin, followed by a series of molecular and cellular assays to assess its impact on transcription, signaling, and cell phenotype.

Logical Relationship of Cordycepin's Action

The following diagram illustrates the logical flow from the administration of cordycepin to its ultimate cellular effects, highlighting the key molecular events.

Conclusion and Future Directions

This compound acts as a potent inhibitor of RNA synthesis through a well-defined mechanism of chain termination. Its competitive inhibition with ATP and its pronounced effect on poly(A) polymerase highlight its potential as a tool for studying transcription and as a therapeutic agent. The downstream effects on critical signaling pathways like mTOR and AMPK further underscore its complex biological activity.

Future research should focus on several key areas:

-

Structural Studies: Elucidating the crystal structure of RNA polymerase in complex with this compound would provide invaluable insights into the precise molecular interactions and the basis for its inhibitory activity.

-

Differential Sensitivity: Further investigation is needed to understand the differential sensitivity of various cellular and viral RNA polymerases to this compound, which could inform the development of more selective therapeutic agents.

-

In Vivo Efficacy and Delivery: While in vitro studies are compelling, more research is required to optimize the in vivo delivery and efficacy of cordycepin, potentially through the development of prodrugs or novel delivery systems.

This technical guide provides a solid foundation for researchers and drug development professionals working with cordycepin. The provided data, protocols, and visualizations are intended to facilitate further research into the fascinating and therapeutically promising interactions of this natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of polyadenylation reduces inflammatory gene induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of this compound on In Vitro RNA Synthesis by Plant Viral Replicases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of this compound on in vitro RNA synthesis by picornavirus polymerase complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory effects of 3'deoxycytidine 5'-triphosphate and 3'-deoxyuridine 5'-triphosphate on DNA-dependent RNA polymerases I and II purified from Dictyostelium discoideum cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Summary of the AMPK and mTOR signaling pathways [pfocr.wikipathways.org]

- 10. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]

Cordycepin Triphosphate (3'-dATP): A Technical Guide to its Application as an ATP Analog in Cellular Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cordycepin, a naturally occurring adenosine analog, has garnered significant interest within the scientific community for its potent and varied biological activities. Upon cellular uptake, cordycepin is rapidly phosphorylated to its triphosphate form, cordycepin triphosphate (3'-dATP), which acts as a potent ATP analog. This technical guide provides an in-depth exploration of the core mechanisms by which 3'-dATP interferes with fundamental cellular processes. We will detail its role as a chain-terminating inhibitor of polyadenylation and DNA synthesis, and its modulatory effects on critical signaling pathways including mTOR, AMPK, PI3K/AKT, and MEK/ERK. This document serves as a comprehensive resource, offering quantitative data on enzyme inhibition, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

Cordycepin, or 3'-deoxyadenosine, is a nucleoside analog originally isolated from the fungus Cordyceps militaris. Its structural similarity to adenosine allows it to be readily transported into cells and subsequently metabolized by cellular kinases to form cordycepin monophosphate (3'-dAMP), diphosphate (3'-dADP), and the biologically active triphosphate (3'-dATP).[1][2] The key structural difference, the absence of a hydroxyl group at the 3' position of the ribose sugar, is the foundation of its mechanism of action as an ATP analog. This seemingly minor modification has profound consequences for a multitude of ATP-dependent enzymatic reactions, making 3'-dATP a valuable tool for studying cellular processes and a promising candidate for therapeutic development.[3]

Mechanism of Action

The biological effects of cordycepin are primarily mediated by its triphosphate metabolite, 3'-dATP, which functions as an ATP analog in a variety of cellular reactions. Its mechanisms of action can be broadly categorized into two main areas: nucleic acid synthesis termination and modulation of protein kinase-mediated signaling pathways.

Chain Termination in Nucleic Acid Synthesis

The absence of the 3'-hydroxyl group in 3'-dATP makes it a potent chain terminator of nucleic acid synthesis. Once incorporated into a growing RNA or DNA strand by a polymerase, the lack of a 3'-OH prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus halting elongation.[4][5]

-

Inhibition of Polyadenylation: 3'-dATP is a strong inhibitor of poly(A) polymerase (PAP), the enzyme responsible for adding the poly(A) tail to precursor messenger RNA (pre-mRNA).[6][7] This inhibition leads to shorter poly(A) tails, which can affect mRNA stability, nuclear export, and translation efficiency.[8]

-

Inhibition of DNA Synthesis: 3'-dATP can also be incorporated by DNA polymerases, leading to the termination of DNA chain elongation. This makes it an inhibitor of DNA replication.[9][10]

Modulation of Cellular Signaling Pathways